molecular formula C18H20FN3O4 B6529717 methyl 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate CAS No. 1020454-43-6

methyl 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate

Cat. No.: B6529717
CAS No.: 1020454-43-6
M. Wt: 361.4 g/mol
InChI Key: OXVQSIHAPDJGCZ-UHFFFAOYSA-N
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Description

Methyl 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C18H20FN3O4 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.14378429 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate (CAS Number: 1020454-43-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure, and biological evaluations of this compound, highlighting its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H20FN3O4C_{18}H_{20}FN_{3}O_{4} with a molecular weight of 361.4 g/mol. The compound features a piperidine ring, a pyrazole moiety, and various substituents that contribute to its biological activity.

PropertyValue
CAS Number1020454-43-6
Molecular FormulaC₁₈H₂₀FN₃O₄
Molecular Weight361.4 g/mol

Synthesis

The synthesis of this compound typically involves the coupling of piperidine derivatives with pyrazole carboxylic acids. The process often utilizes coupling reagents such as HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of the final ester product. This method ensures high yields and purity, which are crucial for subsequent biological evaluations.

Antiviral Activity

Recent studies have indicated that compounds with similar structural features to this compound exhibit antiviral properties, particularly as neuraminidase inhibitors. For instance, derivatives containing a pyrazole moiety showed significant inhibition of neuraminidase activity, which is essential for viral replication in influenza viruses .

In one study, compounds with a 4-fluorophenyl group exhibited enhanced inhibitory activity against neuraminidase, suggesting that the presence of electron-withdrawing groups can enhance biological efficacy . The structure-activity relationship (SAR) indicates that modifications at the para position of the phenyl ring can significantly influence the inhibitory potency.

Anticancer Potential

The anticancer potential of pyrazole derivatives has been extensively documented. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, piperidine derivatives have shown promising results in inducing apoptosis in tumor cells, outperforming traditional chemotherapeutic agents in certain cases .

A study evaluated the cytotoxicity of a series of piperidine derivatives against FaDu hypopharyngeal tumor cells, revealing that specific modifications could enhance their anticancer activity . This suggests a potential therapeutic application for this compound in cancer treatment.

Anti-inflammatory Effects

Compounds with similar pyrazole structures have also been investigated for their anti-inflammatory properties. Research has shown that certain derivatives can inhibit nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells, indicating their potential as anti-inflammatory agents .

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

  • Neuraminidase Inhibition : A set of pyrazole derivatives was tested for their ability to inhibit neuraminidase, with some compounds achieving over 50% inhibition at low concentrations. The most active compound displayed a significant correlation between structure and activity .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that specific modifications to the piperidine ring improved cytotoxicity against cancer cell lines such as HeLa and MCF7. The observed IC50 values were significantly lower than those for standard chemotherapeutics .
  • Anti-inflammatory Activity : Pyrazole derivatives were evaluated for their ability to reduce inflammation markers in cell models. Compounds showed varying degrees of effectiveness, with some achieving up to 70% inhibition of nitric oxide production .

Properties

IUPAC Name

methyl 1-[1-(4-fluorophenyl)-4-methoxypyrazole-3-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-25-15-11-22(14-5-3-13(19)4-6-14)20-16(15)17(23)21-9-7-12(8-10-21)18(24)26-2/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVQSIHAPDJGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)N2CCC(CC2)C(=O)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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